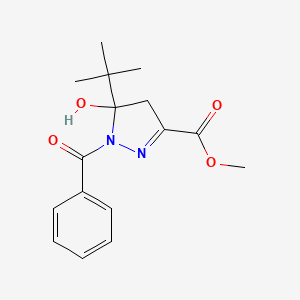
methyl 1-benzoyl-5-tert-butyl-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-benzoyl-5-tert-butyl-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate, commonly known as MBTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBTH is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations have been extensively studied.
Mechanism of Action
MBTH has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS) in the body. MBTH binds to the molybdenum cofactor of xanthine oxidase, thereby inhibiting its activity and reducing the production of ROS. This mechanism of action has potential applications in the treatment of various diseases, including cardiovascular diseases, cancer, and neurodegenerative diseases, which are associated with oxidative stress.
Biochemical and Physiological Effects:
MBTH has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which are attributed to its ability to inhibit the activity of xanthine oxidase and reduce the production of ROS. MBTH has also been shown to have hepatoprotective and nephroprotective properties, which are attributed to its ability to reduce oxidative stress and inflammation in the liver and kidneys. Furthermore, MBTH has been shown to have antitumor properties, which are attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
MBTH has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. Furthermore, it has a high purity and stability, which makes it suitable for various analytical techniques, including HPLC and GC. However, MBTH has some limitations for lab experiments. It is sensitive to light and air, which can affect its stability and reactivity. Furthermore, it has a low solubility in water, which can limit its applications in aqueous systems.
Future Directions
There are several future directions for research on MBTH. One of the potential applications of MBTH is in the development of novel xanthine oxidase inhibitors for the treatment of various diseases. Furthermore, MBTH can be used as a ligand for the synthesis of metal complexes with potential applications in catalysis, electrochemistry, and biological systems. Moreover, MBTH can be used as a reagent for the determination of phenolic compounds in various samples, which can have applications in the food and pharmaceutical industries. Additionally, the synthesis of novel pyrazole derivatives using MBTH as a catalyst can be explored for various applications.
Scientific Research Applications
MBTH has been extensively used in scientific research due to its potential applications in various fields. It has been used as a reagent for the determination of phenolic compounds, such as flavonoids and polyphenols, in various samples. MBTH has also been used as a catalyst in various organic reactions, including the synthesis of pyrazole derivatives and the oxidation of alcohols. Furthermore, MBTH has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, electrochemistry, and biological systems.
properties
IUPAC Name |
methyl 1-benzoyl-5-tert-butyl-5-hydroxy-4H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-15(2,3)16(21)10-12(14(20)22-4)17-18(16)13(19)11-8-6-5-7-9-11/h5-9,21H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUUTKDLFXYKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)C2=CC=CC=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900283.png)
![4-bromo-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900293.png)
![N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3900295.png)
![4-tert-butyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B3900302.png)
![1-[(butyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B3900307.png)

![N-[(4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-isopropylaniline](/img/structure/B3900332.png)
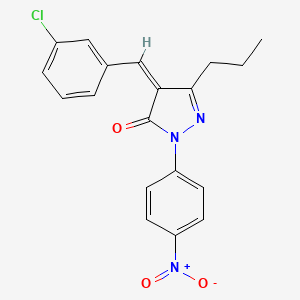
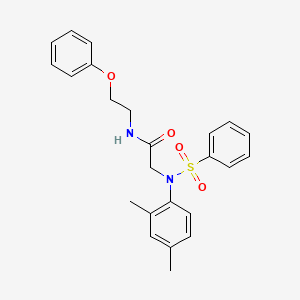

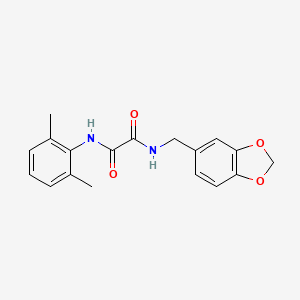
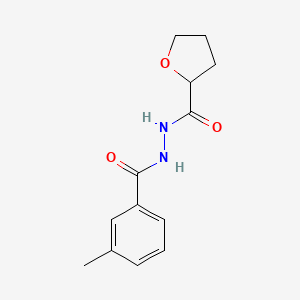
![4-chloro-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900353.png)
![N-(4-methoxyphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B3900354.png)